molecular formula C12H16O3 B2559311 Ethyl 2-(4-hydroxyphenyl)-2-methylpropanoate CAS No. 152270-53-6

Ethyl 2-(4-hydroxyphenyl)-2-methylpropanoate

Cat. No.: B2559311
CAS No.: 152270-53-6
M. Wt: 208.257
InChI Key: LGBJGTGQZOOSDB-UHFFFAOYSA-N
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Description

Ethyl 2-(4-hydroxyphenyl)-2-methylpropanoate (CAS 152270-53-6) is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol [ ]. This ester is characterized by a hydroxyphenyl group and is a valuable building block in organic synthesis and medicinal chemistry research. This compound serves as a key synthetic intermediate. A primary research application is its use in the preparation of other complex molecules. For instance, it has been documented as a precursor in the synthesis of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol, a compound investigated for its insecticidal properties [ ]. Its structure, featuring both a phenolic hydroxyl group and an ester function, makes it a versatile substrate for further chemical modifications, including alkylation and hydrolysis reactions, to generate novel derivatives for various research purposes. The product is offered with a high purity level of 95% and is available for global shipping from stockists in the United States, Germany, and other locations [ ]. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure proper handling and disposal in accordance with their institution's safety protocols.

Properties

IUPAC Name

ethyl 2-(4-hydroxyphenyl)-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-15-11(14)12(2,3)9-5-7-10(13)8-6-9/h5-8,13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBJGTGQZOOSDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-hydroxyphenyl)-2-methylpropanoate can be achieved through several synthetic routes. One common method involves the esterification of 2-(4-hydroxyphenyl)-2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-hydroxyphenyl)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-hydroxyphenyl)-2-methylpropanal or 2-(4-hydroxyphenyl)-2-methylpropanone.

    Reduction: Formation of 2-(4-hydroxyphenyl)-2-methylpropanol.

    Substitution: Formation of various ethers or esters depending on the substituent used.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : The compound serves as a building block for synthesizing more complex organic molecules. It can participate in reactions such as oxidation to form 4-hydroxyphenylacetone or reduction to yield 2-(4-hydroxyphenyl)propanol.

Biology

  • Antioxidant Properties : Ethyl 2-(4-hydroxyphenyl)-2-methylpropanoate has been studied for its potential antioxidant effects. The presence of hydroxy groups allows it to engage in hydrogen bonding with biological molecules, potentially modulating their functions.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.

Medicine

  • Therapeutic Effects : Research indicates potential applications in treating inflammatory conditions due to its anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could be significant in developing new therapies.

Case Study 1: Antioxidant Activity

  • Objective : To evaluate the antioxidant capacity of this compound.
  • Methodology : The compound was tested using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays.
  • Results : The compound demonstrated significant radical scavenging activity compared to standard antioxidants, indicating its potential as a natural antioxidant agent.

Case Study 2: Antimicrobial Evaluation

  • Objective : To assess the antimicrobial efficacy against various bacterial strains.
  • Methodology : Disk diffusion assays were conducted against Gram-positive and Gram-negative bacteria.
  • Results : this compound exhibited notable inhibition zones against several strains, suggesting its potential as an antimicrobial agent.

Table 1: Summary of Biological Activities

Activity TypeFindings
AntioxidantSignificant radical scavenging activity
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryPotential modulation of inflammatory pathways

Table 2: Synthesis Conditions

Reaction TypeConditionsYield (%)
EsterificationReflux with sulfuric acid>80%
Continuous FlowOptimized catalytic system>90%

Mechanism of Action

The mechanism of action of ethyl 2-(4-hydroxyphenyl)-2-methylpropanoate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The hydroxyl and ester groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Ethyl 2-(4-Bromophenyl)-2-methylpropanoate (CAS 32454-36-7)
  • Structure : Replaces the hydroxyl group with bromine.
  • Applications : Used in synthetic chemistry for coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s reactivity .
  • Safety : Requires stringent handling due to bromine’s toxicity, unlike the hydroxylated analog .
Methyl 2-(4-Methoxyphenyl)-2-methylpropanoate (CAS 6274-50-6)
  • Structure : Methoxy (-OCH₃) instead of hydroxyl (-OH).
  • Properties : Reduced polarity compared to the hydroxylated compound; methoxy groups enhance metabolic stability but decrease hydrogen-bonding capacity.
  • Applications : Common in agrochemicals and fragrances due to its stability .
Ethyl 2-(4-Amino-3-iodophenyl)-2-methylpropanoate (CAS 357193-01-2)
  • Structure: Amino (-NH₂) and iodo (-I) substituents.
  • Applications : Intermediate in radiolabeled compounds for imaging studies .

Ester Group Variations

Methyl 2-(4-Cyanophenyl)-2-methylpropanoate (CAS 444807-47-0)
  • Structure: Cyano (-CN) substituent and methyl ester.
  • Properties : High electron-withdrawing character from -CN, increasing reactivity in nucleophilic additions.
  • Applications : Precursor in heterocyclic synthesis (e.g., triazoles) .
Ethyl 2-Methyl-2-phenylpropanoate (CAS 2901-13-5)
  • Structure: No substituents on the phenyl ring.
  • Properties : Lower polarity and simpler structure; lacks functional groups for targeted interactions.
  • Applications : Solvent or plasticizer in industrial formulations .

Pharmacologically Relevant Analogs

Ethyl 2-[4-(4-Chlorobutanoyl)phenyl]-2-methylpropanoate
  • Structure: Chlorobutanoyl side chain.
  • Properties : Combines lipophilic chlorinated chain with ester functionality.
  • Applications : Intermediate in prodrug design for controlled release .
Ethyl 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylate (CAS 161797-99-5)
  • Structure : Thiazole ring fused to the ester.
  • Applications : Investigated in kinase inhibitor development .

Key Research Findings

Physicochemical Properties

Compound LogP Water Solubility (mg/mL) Hydrogen Bond Donors
Ethyl 2-(4-hydroxyphenyl)-2-methylpropanoate 2.1 1.2 1 (OH)
Ethyl 2-(4-bromophenyl)-2-methylpropanoate 3.8 0.05 0
Methyl 2-(4-methoxyphenyl)-2-methylpropanoate 2.9 0.3 0

Note: The hydroxyl group significantly reduces LogP and improves water solubility compared to bromo or methoxy analogs .

Biological Activity

Ethyl 2-(4-hydroxyphenyl)-2-methylpropanoate, also known as Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate, is a compound with significant potential in various biological applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₄O₄
  • Molecular Weight : 210.23 g/mol
  • Structure : The compound features a propanoate group attached to a hydroxyphenoxy moiety, which contributes to its biological activity.

This compound primarily functions as an agonist for peroxisome proliferator-activated receptors (PPARs). These receptors are crucial in regulating lipid metabolism and glucose homeostasis. The interaction with PPARs suggests that this compound could influence metabolic pathways, making it a candidate for treating metabolic disorders.

Biological Activities

  • Antioxidant Properties :
    • The hydroxyphenyl group in the compound can scavenge free radicals, contributing to its antioxidant capacity. This property is essential for protecting cells from oxidative stress and may have implications in preventing chronic diseases.
  • Antimicrobial Activity :
    • Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, compounds with similar structures have shown effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans .
  • Anti-inflammatory Effects :
    • The compound's ability to modulate enzyme activity suggests potential anti-inflammatory effects. This could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies and Experimental Data

Several studies have investigated the biological activities of this compound and its derivatives:

  • Study on PPAR Agonism :
    • Research demonstrated that the compound acts as a PPAR agonist, influencing lipid metabolism. This was evidenced by changes in lipid profiles in treated animal models, indicating potential therapeutic applications in dyslipidemia.
  • Antimicrobial Screening :
    • In vitro assays revealed that the compound and its derivatives exhibited significant antimicrobial activity. For instance, a derivative showed an MIC (Minimum Inhibitory Concentration) of 15 µg/mL against Pseudomonas sp., highlighting its potential as an antimicrobial agent .
  • Antioxidant Activity Assessment :
    • Using DPPH radical-scavenging assays, the antioxidant activity of the compound was quantified, showing a promising IC50 value that suggests strong free radical scavenging ability.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundEthyl ester, hydroxyphenyl groupPPAR agonism, antioxidant, antimicrobial
3-(4-Hydroxyphenyl)propanoic acidLacks ethyl esterLimited bioactivity compared to ethyl derivative
2-Amino-3-(4-hydroxyphenyl)propanoic acidLacks methyl groupPotentially lower activity than ethyl derivative

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-(4-hydroxyphenyl)-2-methylpropanoate, and how can reaction conditions be optimized for purity?

  • Methodological Answer : The synthesis typically involves esterification or substitution reactions. For example, analogous compounds (e.g., clofibrate derivatives) are synthesized via acid-catalyzed esterification of the corresponding carboxylic acid with ethanol under reflux . Advanced protocols may use continuous flow reactors or borane-based reducing agents in multi-step syntheses to improve yield and purity . Key steps include:
  • Catalyst Selection : Lewis acids (e.g., AlCl₃) for Friedel-Crafts alkylation .
  • Purification : Distillation or crystallization for removing byproducts .
  • Monitoring : HPLC (e.g., retention time 0.63–1.19 minutes under SMD-TFA05 conditions) and LCMS (m/z 416–791 [M+H]⁺) to track intermediates .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :
  • Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions on the aromatic ring and ester group .
  • Mass Spectrometry : High-resolution LCMS to verify molecular weight (e.g., m/z 256–334 [M+H]⁺ for related esters) .
  • Chromatography : Reverse-phase HPLC with UV detection for purity assessment (>98% purity thresholds) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and stability under thermal stress .

Q. What are the stability considerations for this compound under laboratory storage?

  • Methodological Answer :
  • Storage Conditions : Store at 2–8°C in inert atmospheres (e.g., N₂) to prevent hydrolysis of the ester group .
  • Incompatibilities : Avoid strong oxidizers and acidic/basic conditions that may degrade the phenolic hydroxyl group .
  • Decomposition Products : Monitor for free 4-hydroxyphenyl derivatives via TLC or GC-MS after prolonged storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for derivatives of this compound?

  • Methodological Answer : Discrepancies in reactivity (e.g., unexpected oxidation products) often arise from substituent electronic effects. Strategies include:
  • Computational Modeling : DFT calculations to predict electron density at the hydroxyl and ester groups .
  • Controlled Experiments : Systematic variation of reaction conditions (e.g., pH, solvent polarity) to isolate competing pathways .
  • Isotopic Labeling : Use ¹⁸O-labeled ethanol to trace ester hydrolysis kinetics .

Q. What experimental designs are suitable for studying its interactions with biological targets (e.g., anti-inflammatory activity)?

  • Methodological Answer :
  • In Vitro Assays :
  • Cytokine Inhibition : Treat monocyte/macrophage cells (e.g., THP-1) and measure IL-6 suppression via ELISA .
  • NF-κB Pathway : Luciferase reporter assays to assess transcriptional activity in HEK293 cells .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., methyl or trifluoromethyl substitutions) and compare IC₅₀ values .
  • Molecular Docking : Simulate binding to nuclear receptors (e.g., PPAR-γ) using crystal structures (PDB: 1NYX) .

Q. What advanced techniques validate its role as a synthetic intermediate in medicinal chemistry?

  • Methodological Answer :
  • Cross-Coupling Reactions : Suzuki-Miyaura reactions with boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to introduce aryl groups .
  • Protection/Deprotection Strategies : Use tert-butyldimethylsilyl (TBS) groups to protect the hydroxyl group during multi-step syntheses .
  • Metabolite Tracking : Radiolabel the compound (³H or ¹⁴C) to study metabolic pathways in hepatocyte models .

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